molecular formula C14H25NO5 B7819392 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester

Cat. No.: B7819392
M. Wt: 287.35 g/mol
InChI Key: SQDJMXRVEJKDFV-UHFFFAOYSA-N
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Description

2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) group, an amino group, a tetrahydropyran ring, and a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino acid

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules. Biology: It can be used as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development. Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to elicit a biological response.

Comparison with Similar Compounds

  • 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid: Similar structure but without the methyl ester group.

  • 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-acetic acid: Similar core structure with a different acid moiety.

Uniqueness: 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open up numerous possibilities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDJMXRVEJKDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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